![molecular formula C11H20N4O4 B560315 DiAzKs CAS No. 1253643-88-7](/img/structure/B560315.png)
DiAzKs
Vue d'ensemble
Description
It is a photo-cross-linker that can be site-selectively incorporated into proteins and is used to crosslink protein-protein interactions in vitro and in living cells . This compound is particularly useful in studying protein interactions due to its ability to form covalent bonds upon exposure to UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DiAzKs involves the incorporation of a diazirine group into a lysine amino acidThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity. The compound is then stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DiAzKs undergoes various types of chemical reactions, including:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The diazirine group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
UV Light: Used to activate the diazirine group for photo-crosslinking.
Nucleophiles: Used in substitution reactions to replace the diazirine group.
Major Products
The major products formed from these reactions are covalently bonded protein complexes and substituted lysine derivatives .
Applications De Recherche Scientifique
RNA-Protein Interaction Studies
DiAzKs has been extensively utilized in research focusing on RNA-protein interactions. The compound's incorporation into RNA-binding proteins has shown a sevenfold increase in crosslinking efficiency compared to traditional methods using 254 nm UV light. This enhancement is crucial for studying low-abundance RNA-binding proteins, which are often difficult to analyze due to their scarcity in cellular contexts .
Photoaffinity Labeling
The use of this compound as a photoaffinity labeling agent allows researchers to identify and isolate interacting partners of RNA-binding proteins. When irradiated with UV light, this compound forms reactive carbene species that can covalently bond with nearby biomolecules. This method has been successfully applied to study various protein-protein interactions involved in cellular signaling and disease mechanisms .
Enhanced Detection Techniques
This compound can be integrated into advanced experimental pipelines, such as CLIP (crosslinking immunoprecipitation) methods, which combine immunoprecipitation of labeled proteins followed by RNA sequencing. This integration aids in the enhanced detection of RNA-protein contacts occurring within living cells, providing insights into dynamic cellular processes .
Case Study: Crosslinking Efficiency
In a study examining the crosslinking efficiency of this compound-labeled proteins, researchers found that the insertion of this compound did not alter the binding affinity or specificity of RNA-binding proteins. This was evidenced by comparative analyses using mass spectrometry and SDS-PAGE techniques, which demonstrated higher yields of crosslinked products when utilizing this compound compared to conventional methods .
Case Study: Application in Living Cells
Another significant application involved the use of this compound in living cells to profile protease substrates. By incorporating this compound at strategic positions within the proteolytic chamber of human caseinolytic protease, researchers successfully enriched and identified trapped substrates through mass spectrometry, showcasing the potential for real-time analysis of protein interactions in vivo .
Comparative Data Table
Application Area | Traditional Method Efficiency | This compound Efficiency Increase | Key Benefits |
---|---|---|---|
RNA-Protein Crosslinking | Low yield (standard UV) | Up to 7x | Higher specificity and yield |
Protein Interaction Studies | Limited detection capabilities | Enhanced detection | Ability to study low-abundance proteins |
Living Cell Analysis | Complex and time-consuming | Streamlined procedures | Real-time interaction profiling |
Mécanisme D'action
DiAzKs exerts its effects through the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby molecules, allowing for the study of protein interactions and modifications . The molecular targets include proteins and RNA, and the pathways involved are related to protein-protein and RNA-protein interactions .
Comparaison Avec Des Composés Similaires
DiAzKs is unique due to its diazirine-containing lysine structure, which allows for site-selective incorporation into proteins and efficient photo-crosslinking. Similar compounds include:
Diazirine-containing amino acids: Such as PrDiAzK and DiAzK, which also serve as photo-cross-linkers.
Azido compounds: Used for similar purposes but with different reactivity and stability profiles.
This compound stands out due to its high efficiency and specificity in crosslinking protein interactions .
Activité Biologique
DiAzKs, or diazirine-based bifunctional amino acids, have emerged as significant tools in the field of chemical biology. Their unique properties allow for the study of protein interactions and functions through photoaffinity labeling (PAL). This article delves into the biological activity of this compound, highlighting their mechanisms, applications, and research findings.
Photoaffinity Labeling (PAL)
This compound utilize the mechanism of photoaffinity labeling, where diazirine moieties react with proteins upon exposure to UV light (350-360 nm). The process involves several steps:
- Specific Binding : The diazirine probe binds to a target protein through a molecular ligand.
- Photochemical Reaction : Upon UV irradiation, the diazirine generates highly reactive carbene species.
- Covalent Bond Formation : These carbenes covalently bond with amino acid residues in the target protein, forming a stable complex.
- Detection : The complex can be tagged with a reporting group (e.g., biotin) for detection and isolation.
This method allows researchers to map interactions and identify binding sites within proteins effectively .
1. Protein Interaction Studies
This compound have been extensively used to study protein-protein interactions. For instance, they have facilitated the mapping of binding sites in various protein complexes, enhancing our understanding of molecular interactions critical for cellular functions.
2. Neurodegenerative Disease Models
Research utilizing this compound has provided insights into neurodegenerative diseases. In yeast models, DiAzK was employed to investigate proteostasis and its relationship to neurodegeneration. The incorporation of diazirine-bearing non-canonical amino acids allowed for the profiling of substrates in proteolytic systems, revealing crucial information about enzyme-substrate interactions and potential therapeutic targets .
3. Genetic Code Expansion
This compound can be incorporated into proteins through genetic code expansion techniques. This allows for minimal structural perturbation while enabling the study of protein dynamics and interactions in live cells. Their bifunctional nature makes them versatile tools for probing biological systems .
Case Study 1: Substrate Profiling in Proteases
A notable study involved using DiAzK to profile substrates of human caseinolytic protease P (hClpP). By incorporating DiAzK at specific sites within hClpP, researchers were able to enrich and identify substrates via mass spectrometry. This approach provided valuable insights into the protease's function and its role in mitochondrial quality control .
Case Study 2: Mapping Binding Sites in mTOR Complexes
Another significant application was in studying the mammalian target of rapamycin (mTOR) complexes using propargyl diazirine-based PAL probes derived from rapamycin. This research yielded detailed binding site maps that are essential for understanding the pharmacological effects of mTOR inhibitors in cancer therapy .
Table 1: Properties of this compound
Property | Description |
---|---|
Molecular Weight | Variable depending on specific structure |
Solubility | Generally soluble in aqueous solutions |
Reactivity | High reactivity upon UV irradiation |
Applications | Protein interaction studies, substrate profiling |
Table 2: Comparison of PAL Probes
Probe Type | Advantages | Disadvantages |
---|---|---|
Diazirines | Biocompatible UV activation, short irradiation | Limited stability under certain conditions |
Benzophenones | Well-established use | Longer irradiation times required |
Arylazides | Versatile labeling options | Potential for side reactions |
Propriétés
IUPAC Name |
(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMNTLJAFTFDU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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